REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]([NH:13][C:14](=[O:17])[CH2:15]Cl)([CH2:11][OH:12])[CH2:9][OH:10])[CH:7]=1.CC(C)([O-])C.[K+].Cl.O>CC(O)(C)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]2([CH2:11][OH:12])[NH:13][C:14](=[O:17])[CH2:15][O:10][CH2:9]2)[CH:7]=1 |f:1.2|
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Name
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N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide
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Quantity
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6.34 g
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Type
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reactant
|
Smiles
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BrC=1C=CC(=C(C1)C(CO)(CO)NC(CCl)=O)F
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Name
|
|
Quantity
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2.09 g
|
Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
62 mL
|
Type
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solvent
|
Smiles
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CC(C)(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 30 min
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Duration
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30 min
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with MgSO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized in Hex/EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)CO)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |